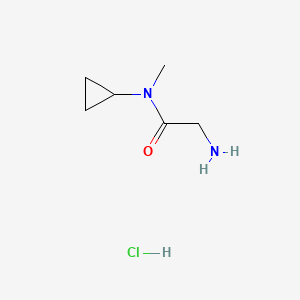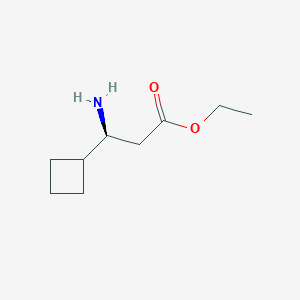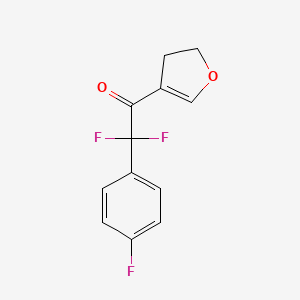
1-(4,5-Dihydrofuran-3-yl)-2,2-difluoro-2-(4-fluorophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-Dihydrofuran-3-yl)-2,2-difluoro-2-(4-fluorophenyl)ethan-1-one is a synthetic organic compound characterized by the presence of a dihydrofuran ring, difluoro groups, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dihydrofuran-3-yl)-2,2-difluoro-2-(4-fluorophenyl)ethan-1-one typically involves the following steps:
Formation of the Dihydrofuran Ring: The dihydrofuran ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of Difluoro Groups: The difluoro groups are introduced via fluorination reactions, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4,5-Dihydrofuran-3-yl)-2,2-difluoro-2-(4-fluorophenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, palladium catalysts for coupling reactions
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
1-(4,5-Dihydrofuran-3-yl)-2,2-difluoro-2-(4-fluorophenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4,5-Dihydrofuran-3-yl)-2,2-difluoro-2-(4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and fluorophenyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4,5-Dihydrofuran-3-yl)-2,2-difluoro-2-phenylethan-1-one: Similar structure but lacks the fluorine atom on the phenyl ring.
1-(4,5-Dihydrofuran-3-yl)-2,2-difluoro-2-(4-chlorophenyl)ethan-1-one: Similar structure with a chlorine atom instead of a fluorine atom on the phenyl ring.
1-(4,5-Dihydrofuran-3-yl)-2,2-difluoro-2-(4-bromophenyl)ethan-1-one: Similar structure with a bromine atom instead of a fluorine atom on the phenyl ring.
Uniqueness
1-(4,5-Dihydrofuran-3-yl)-2,2-difluoro-2-(4-fluorophenyl)ethan-1-one is unique due to the presence of both difluoro and fluorophenyl groups, which contribute to its distinct chemical and biological properties. These features may enhance its reactivity and specificity in various applications compared to similar compounds.
Properties
Molecular Formula |
C12H9F3O2 |
|---|---|
Molecular Weight |
242.19 g/mol |
IUPAC Name |
1-(2,3-dihydrofuran-4-yl)-2,2-difluoro-2-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C12H9F3O2/c13-10-3-1-9(2-4-10)12(14,15)11(16)8-5-6-17-7-8/h1-4,7H,5-6H2 |
InChI Key |
GUDIDGLTWVIIPU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC=C1C(=O)C(C2=CC=C(C=C2)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


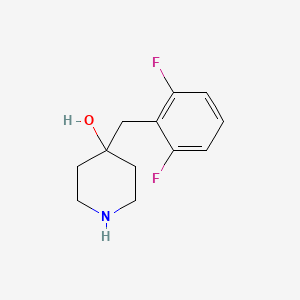
![[1,1'-Bi(cyclohexane)]-2-sulfonyl chloride](/img/structure/B13567440.png)
![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine](/img/structure/B13567455.png)
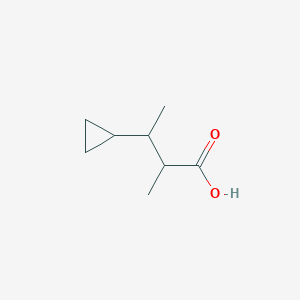



![tert-butyl N-[4-(2-azidoethyl)cyclohexyl]carbamate](/img/structure/B13567473.png)



